molecular formula C10H13NO B12795904 1-tert-Butyl-4-nitrosobenzene CAS No. 6637-03-2

1-tert-Butyl-4-nitrosobenzene

Cat. No.: B12795904
CAS No.: 6637-03-2
M. Wt: 163.22 g/mol
InChI Key: YMGWZTZRUVEZFB-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-nitrosobenzene is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Its CAS Registry Number is 3282-56-2 . As a nitrosobenzene derivative, this compound is of significant interest in organic synthesis and materials science research. Nitrosoarenes are commonly utilized as intermediates in the formation of azocompounds and other nitrogen-containing heterocycles. They also serve as ligands in coordination chemistry and can act as inhibitors or reactants in studies of reaction mechanisms. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMGWZTZRUVEZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216593
Record name 1-tert-Butyl-4-nitrosobenzene
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Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-03-2
Record name 1-tert-Butyl-4-nitrosobenzene
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Record name 1-tert-Butyl-4-nitrosobenzene
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Record name 1-TERT-BUTYL-4-NITROSOBENZENE
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Synthetic Methodologies for 1 Tert Butyl 4 Nitrosobenzene

Direct and Indirect Synthetic Routes to Aromatic Nitroso Compounds

The preparation of aromatic C-nitroso compounds, including 1-tert-butyl-4-nitrosobenzene, is principally achieved through two opposing but complementary strategies: the oxidation of corresponding aniline (B41778) derivatives and the partial reduction of nitroarene precursors. nih.gov These redox-based methods represent the most common and direct pathways to the nitroso functional group on an aromatic ring. Additionally, a variety of other synthetic methodologies have been established, offering alternative routes that can provide advantages in terms of yield, selectivity, or substrate scope.

Oxidation of Aniline Precursors

A primary and widely utilized method for the synthesis of aromatic nitroso compounds is the oxidation of the corresponding aromatic amine. For the synthesis of this compound, the starting material is 4-tert-butylaniline (B146146). This transformation requires careful selection of an oxidizing agent that is potent enough to oxidize the amino group but mild enough to prevent over-oxidation to the corresponding nitro compound.

Commonly employed oxidizing agents for this purpose include peroxy acids. Caro's acid (peroxymonosulfuric acid, H₂SO₅), generated in situ from potassium persulfate and sulfuric acid, is a classic reagent for this conversion. Other peroxy acids, such as peracetic acid and peroxybenzoic acid, have also been successfully used. nih.gov The reaction is typically performed in a biphasic system or in solvents like dichloromethane (B109758) at controlled temperatures to manage the reaction's exothermicity and improve selectivity.

Table 1: Oxidation of 4-tert-Butylaniline to this compound
Oxidizing AgentTypical Reaction ConditionsKey Considerations
Caro's Acid (H₂SO₅)Generated in situ (e.g., from KHSO₅ or K₂S₂O₈/H₂SO₄); often in a biphasic system (e.g., CH₂Cl₂/H₂O) at low temperatures (0-5 °C).A strong oxidant; careful temperature control is necessary to prevent over-oxidation to the nitro derivative.
Peracetic Acid (CH₃CO₃H)Used in solvents like acetic acid or dichloromethane; reaction is typically run at or below room temperature. nih.govCommercially available, but can be unstable. Buffers may be added to control pH.
m-Chloroperoxybenzoic Acid (mCPBA)Performed in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at room temperature.A relatively stable and selective peroxy acid, often giving good yields of the nitroso compound. nih.gov

Reduction of Nitroarene Derivatives

An alternative synthetic approach involves the selective reduction of a nitroarene. To produce this compound, the precursor is 1-tert-butyl-4-nitrobenzene. This method is challenging because the nitroso group is an intermediate in the reduction of a nitro group to an amine. Therefore, the reaction must be stopped at the desired stage, as over-reduction will yield 4-tert-butyl-N-hydroxylamine and ultimately 4-tert-butylaniline.

This controlled reduction can be achieved using various reagents and techniques. Milder reducing agents are preferred. For instance, zinc dust in a neutral aqueous solution containing an electrolyte like ammonium (B1175870) chloride can be effective. Electrochemical methods also offer a high degree of control over the reduction potential, allowing for the selective formation of the nitroso compound.

Table 2: Reduction of 1-tert-Butyl-4-nitrobenzene
Reducing Agent/MethodTypical Reaction ConditionsKey Considerations
Zinc Dust / NH₄ClAqueous ethanol (B145695) or similar solvent systems; neutral pH is critical.Reaction progress must be carefully monitored to prevent over-reduction to the hydroxylamine (B1172632) or amine.
Catalytic Hydrogenation (controlled)Specific catalysts (e.g., modified platinum) and careful control of H₂ pressure and reaction time.Can be difficult to stop at the nitroso stage; often proceeds to the amine.
Electrochemical ReductionControlled potential electrolysis in a suitable electrolyte solution.Offers precise control over the reduction process, potentially leading to high selectivity.

Other Established Synthetic Strategies for Nitrosoarenes

Beyond direct oxidation and reduction, several other named reactions and strategies are used for synthesizing aromatic nitroso compounds, particularly those with specific substitution patterns.

Fischer-Hepp Rearrangement : This reaction is a valuable method for preparing para-nitroso aromatic secondary amines. wikipedia.org The process involves the treatment of an N-nitroso secondary amine (a nitrosamine) with an acid, typically hydrochloric acid. wikipedia.orgrsc.org The nitroso group rearranges from the nitrogen atom to the para position of the aromatic ring. wikipedia.org While not a direct synthesis for this compound from a non-amine precursor, it is a key method for related structures and underscores a classic route to para-nitroso functionality. beilstein-journals.org

Baudisch Reaction : The Baudisch reaction is a specific method for the synthesis of ortho-nitrosophenols from benzene (B151609) or substituted benzenes. drugfuture.com The reaction typically uses hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. drugfuture.comwikipedia.org The copper ion is believed to coordinate to the reactants, directing the nitrosylation and hydroxylation to the ortho position. nih.gov This method is regioselective for the ortho position and thus not suitable for preparing the target para-substituted compound.

Ipso-Substitution : A powerful strategy for achieving high regioselectivity is ipso-substitution, where an existing substituent on the aromatic ring is replaced by the nitroso group. This approach circumvents the challenges of controlling regioselectivity in standard electrophilic aromatic substitution. Groups such as trialkylsilyl (e.g., -SiMe₃), boronic acid (-B(OH)₂), or carboxylic acid (-COOH) can be replaced by a nitroso group under the appropriate nitrosating conditions. nih.gov This method is particularly effective for installing the nitroso group at a specific, pre-determined position.

Regioselective Synthesis of para-Substituted Nitrosobenzenes

The synthesis of this compound, as opposed to its ortho or meta isomers, is a direct consequence of the principles governing regioselectivity in electrophilic aromatic substitution (EAS). The directing effects of the tert-butyl group are paramount in achieving the desired para-substitution pattern.

Control of Functional Group Placement in Aromatic Systems

In electrophilic aromatic substitution reactions, the substituent already present on the benzene ring dictates the position of subsequent substitution. The tert-butyl group is classified as an activating, ortho, para-directing group. libretexts.orgchemistrytalk.org This directing effect stems from two main electronic properties:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond framework (+I effect), which enriches the electron density of the entire aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.org

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi-system of the aromatic ring. This resonance-like effect preferentially increases the electron density at the ortho and para positions. quizlet.com

The increased electron density at the ortho and para carbons makes these sites more nucleophilic and thus more susceptible to attack by an incoming electrophile (such as a nitrosating agent). The intermediate carbocation (arenium ion) formed during attack at the ortho or para position is more stable than the one formed from meta attack because it has an additional resonance structure where the positive charge is located on the carbon bearing the tert-butyl group, allowing for direct stabilization by the alkyl group. libretexts.org

Strategies for Ortho/Meta/Para Isomer Differentiation

While the electronic effects of the tert-butyl group favor both ortho and para substitution, the synthesis of this compound overwhelmingly yields the para isomer. This high degree of selectivity is achieved through specific strategies that differentiate between the electronically favored positions.

The most significant factor is steric hindrance . The tert-butyl group is exceptionally bulky. libretexts.org This large size physically obstructs the approach of an electrophile to the adjacent ortho positions. ucalgary.cayoutube.com Consequently, the sterically unhindered and electronically activated para position becomes the major site of reaction. stackexchange.com This steric effect is so pronounced that for many electrophilic reactions on tert-butylbenzene, the formation of the ortho product is minimal or entirely suppressed. ucalgary.ca

A definitive strategy for ensuring exclusive para substitution is the use of ipso-substitution , as mentioned previously. By starting with a precursor like 1-tert-butyl-4-(trimethylsilyl)benzene, the reaction is forced to occur at the carbon atom already bearing the silyl (B83357) group. Nitrosating agents can cleave the C-Si bond and replace the trimethylsilyl (B98337) group directly with a nitroso group, guaranteeing the formation of the 1,4-disubstituted product with no isomeric impurities. nih.govresearchgate.net

Table 3: Strategies for Achieving Para-Selectivity
StrategyPrincipleOutcome for this compound Synthesis
Steric HindranceThe bulky tert-butyl group physically blocks access to the adjacent ortho positions, directing the incoming electrophile to the more accessible para position. stackexchange.comcdnsciencepub.comSignificantly favors the formation of the para isomer over the ortho isomer in standard electrophilic nitrosation reactions.
Ipso-SubstitutionThe nitroso group replaces a pre-installed functional group (e.g., -SiMe₃, -B(OH)₂) at the para position. nih.govProvides absolute regiochemical control, leading exclusively to the para-substituted product.

Novel Synthetic Approaches and Catalyst Development for Nitrosoarene Formation

The selective oxidation of 4-tert-butylaniline is the most direct route to this compound. Traditional methods often suffer from over-oxidation to the corresponding nitro compound. Consequently, modern research emphasizes the development of catalysts that can precisely control the oxidation state.

Heteropolyacid Catalysis:

One promising approach involves the use of Keggin-type heteropolyacids (HPAs) as catalysts for the oxidation of anilines with hydrogen peroxide. scispace.com These catalysts are effective in multiphase systems, which can enhance selectivity and simplify product separation. scispace.com For the oxidation of various substituted anilines, these HPA catalysts have demonstrated the ability to produce nitroso compounds in excellent yields, often with high selectivity. scispace.com The reaction temperature is a critical parameter; lower temperatures (e.g., 20°C) favor the formation of the nitrosobenzene (B162901), while higher temperatures (e.g., 60°C) can lead to the corresponding nitrobenzene (B124822). scispace.com

A study on the oxidation of aniline derivatives using a multiphasic system with Keggin-type HPAs and hydrogen peroxide showed high conversions and selectivities for nitroso compounds. The reactions were typically completed in short time frames, yielding products in the range of 85-99%. scispace.com

Table 1: Heteropolyacid-Catalyzed Selective Oxidation of Anilines to Nitroso Compounds

Entry Substrate Catalyst Time (min) Conversion (%) Selectivity (%) Yield (%)
1 Aniline M11PVFe 60 76 100 76
2 4-Methylaniline M11PVFe 40 100 100 99
3 4-Methoxyaniline M11PVFe 30 100 99 99
4 4-Chloroaniline M11PVFe 50 100 98 98

Data sourced from a study on multiphase oxidation of anilines. scispace.com

Photocatalytic and Mechanochemical Methods:

Beyond traditional catalytic oxidation, innovative methods such as photocatalysis and mechanochemistry are emerging as green and efficient alternatives for nitrosoarene synthesis. Photocatalytic oxidation of aniline over catalysts like MgO/TiO2 under visible light irradiation has been shown to produce nitrosobenzene. researchgate.net This method leverages light energy to drive the oxidation process, often under ambient conditions.

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, offers a solvent-free route to nitrosobenzenes. This technique can lead to rapid reactions and simplified purification processes. While specific applications to this compound are not extensively detailed, these novel approaches represent the forefront of research in nitrosoarene formation.

Mechanistic Aspects of this compound Synthesis

The synthesis of this compound from 4-tert-butylaniline proceeds through a stepwise oxidation mechanism. Understanding this pathway is crucial for controlling the reaction selectivity and preventing the formation of byproducts such as azoxybenzene (B3421426) and 1-tert-butyl-4-nitrobenzene.

The initial and often rate-determining step is the oxidation of the aniline to the corresponding N-arylhydroxylamine (phenylhydroxylamine derivative). nih.gov This intermediate is highly reactive and can undergo further oxidation or condensation reactions.

Scheme 1: Plausible Mechanistic Pathway for the Oxidation of 4-tert-Butylaniline

In a controlled oxidative environment, the N-arylhydroxylamine is rapidly oxidized to the target nitroso compound. nih.gov The selectivity of this step is highly dependent on the catalyst and reaction conditions. For instance, in base-regulated oxidation systems, the strength of the base can influence the rate of each oxidation step. A mild base may facilitate the initial oxidation to the hydroxylamine and its subsequent conversion to the nitroso intermediate, which can then condense to form azoxybenzene. nih.gov Conversely, a stronger base can promote the further oxidation of the nitroso compound to the nitro derivative. nih.gov

The catalytic cycle with heteropolyacids is believed to involve the formation of active peroxo species. The HPA activates hydrogen peroxide, creating a potent oxidizing agent that facilitates the conversion of the aniline to the N-arylhydroxylamine and subsequently to the nitrosoarene. The multiphase reaction setup helps to sequester the product in the organic phase, preventing over-oxidation. scispace.com

In photocatalytic systems, the mechanism involves the generation of electron-hole pairs on the semiconductor surface upon light absorption. mdpi.com These charge carriers interact with adsorbed aniline and oxygen molecules to produce reactive oxygen species that drive the oxidation. The formation of anilino species on the catalyst surface via deprotonation is a proposed key step in facilitating the electron transfer and subsequent oxidation. researchgate.net

The presence of the bulky tert-butyl group can exert steric and electronic effects on the reaction. While it is generally considered a sterically demanding group, its influence on the oxidation of the amino group is a subject of ongoing investigation in the context of novel catalytic systems. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, such as free radicals. wikipedia.orgacs.org Its high sensitivity and specificity make it ideal for studying the electronic structure and environment of molecules with unpaired electrons.

Detection and Analysis of 1-tert-Butyl-4-nitrosobenzene Radical Anions

The radical anion of this compound can be generated through chemical or electrochemical reduction. Once formed, this paramagnetic species is detectable by EPR spectroscopy. The resulting spectrum is characterized by a specific g-value and hyperfine structure arising from the interaction of the unpaired electron with magnetic nuclei within the molecule.

While specific EPR data for the this compound radical anion is not extensively documented in foundational studies, analysis of the closely related nitrobenzene (B124822) radical anion provides a strong model for understanding its characteristics. nih.govuchile.cl For the nitrobenzene radical anion, the unpaired electron is primarily localized on the nitro group, but delocalized across the aromatic ring. nih.gov This delocalization results in a complex EPR spectrum due to interactions with the nitrogen nucleus (I=1) and the ring protons. acs.orgnih.gov The presence of the electron-donating tert-butyl group in the para position of this compound would be expected to influence the electron distribution and subtly alter the g-value and hyperfine coupling constants compared to the unsubstituted nitrosobenzene (B162901) radical anion.

Spin Adduct Analysis in Radical Trapping Experiments

One of the most significant applications of nitroso compounds like this compound is in spin trapping. wikipedia.orgsyntechinnovation.com This technique allows for the detection of short-lived, highly reactive radicals that are otherwise impossible to observe directly with EPR. syntechinnovation.cominterchim.fr The process involves the reaction of a diamagnetic spin trap (the nitroso compound) with a transient radical to form a much more stable paramagnetic nitroxide radical, known as a spin adduct. wikipedia.orgrsc.org

The reaction is as follows: R• (transient radical) + R'NO (spin trap) → R-N(O•)-R' (stable spin adduct)

The resulting spin adduct produces a characteristic EPR spectrum, from which the structure of the original transient radical (R•) can often be identified. wikipedia.org C-nitroso compounds are particularly effective for trapping carbon-centered radicals. wikipedia.org The stability and spectral characteristics of the spin adduct depend on both the trapped radical and the structure of the spin trap. Related compounds like 2,4,6-tri-t-butylnitrosobenzene and nitrosodurene have proven to be effective spin traps, offering advantages such as high stability towards photolysis. rsc.org The EPR spectra of their spin adducts are often simple enough for straightforward interpretation. rsc.org

Hyperfine Coupling Constants and Spin Density Distribution

The rich detail of an EPR spectrum comes from hyperfine interactions, which cause the splitting of the main resonance line into multiple lines. The spacing between these lines is defined by the hyperfine coupling constant (hfcc or a), which is directly proportional to the spin density of the unpaired electron at the location of the interacting magnetic nucleus. tandfonline.com

For a radical anion like that of this compound, the primary hyperfine splittings would arise from:

The Nitrogen Nucleus (¹⁴N): The ¹⁴N nucleus (spin I=1) typically produces a large coupling constant, resulting in a primary triplet (1:1:1) splitting pattern. nih.gov

Aromatic Protons: The protons on the benzene (B151609) ring (spin I=1/2) will also interact with the unpaired electron. The magnitude of their coupling constants depends on their position (ortho, meta) relative to the nitroso group and reflects the spin density at that carbon atom. nih.gov

By analyzing these coupling constants, a detailed map of the unpaired electron's spin density distribution across the molecule can be constructed. For the analogous nitrobenzene radical anion, extensive studies have determined the hfccs for the nitrogen and ring protons, providing insight into its electronic structure. nih.govchemrxiv.org

Hyperfine Coupling Constants (hffcs) for Nitrobenzene Radical Anion in Acetonitrile (B52724).
NucleusPositionHyperfine Coupling Constant (Gauss)
¹⁴N-10.32
¹Hortho3.39
¹Hmeta1.09
¹Hpara3.97

Data sourced from studies on the electrochemically generated nitrobenzene radical anion, which serves as a model for substituted nitrosobenzene radicals. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

UV-Visible spectroscopy is a powerful technique for studying molecules that possess chromophores—parts of a molecule that absorb light in the UV or visible region of the electromagnetic spectrum. libretexts.org This absorption corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. shu.ac.ukyoutube.com

Electronic Transitions and Chromophoric Properties of Nitrosoarenes

The nitroso group (-N=O) attached to an aromatic ring, as in this compound, acts as a potent chromophore. Nitrosoarenes typically exhibit characteristic absorption bands in the UV and visible regions of the spectrum. These absorptions are due to specific electronic transitions of the valence electrons. cutm.ac.in

The primary transitions for nitrosoarenes include:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) into an anti-bonding π* orbital. These transitions are typically of lower energy and occur at longer wavelengths, often in the visible region, giving many nitroso compounds their characteristic color. cutm.ac.in

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally higher in energy and occur at shorter wavelengths in the UV region. cutm.ac.inyoutube.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. The tert-butyl group on this compound, as well as the solvent polarity, can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima.

Monitoring Reaction Kinetics and Intermediate Formation by UV-Vis

Because of its distinct chromophoric properties, this compound is well-suited for kinetic studies using UV-Vis spectroscopy. The progress of a chemical reaction can be monitored by measuring the change in absorbance at a specific wavelength over time. researchgate.netthermofisher.com According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com

This methodology can be applied to study reactions involving this compound in several ways:

Reactant Depletion: By monitoring the decrease in the intensity of an absorption band characteristic of the nitrosoarene, the rate at which it is consumed can be determined. thermofisher.com

Intermediate/Product Formation: If a reaction intermediate or product has a unique absorption band, its formation can be tracked by monitoring the increase in absorbance at that specific wavelength. researchgate.netnih.gov

This technique allows for the determination of reaction rate constants, reaction orders, and activation energies. sapub.org For example, in reactions where this compound is reduced, the disappearance of its characteristic color can be followed spectrophotometrically to calculate the reaction rate. nih.gov This provides valuable insight into the reaction mechanism and the factors that influence it. chemrxiv.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-tert-butyl-4-nitrobenzene, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

The proton (¹H) NMR spectrum of 1-tert-butyl-4-nitrobenzene would be expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons would likely appear as a set of doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The tert-butyl group would exhibit a characteristic singlet in the upfield region, integrating to nine protons.

The carbon-¹³ (¹³C) NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Distinct signals would be observed for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the four unique aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of both the tert-butyl and the nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-tert-Butyl-4-nitrobenzene

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -NO₂) ~8.2 ~124
Aromatic CH (meta to -NO₂) ~7.5 ~126
Aromatic C (ipso to -NO₂) - ~147
Aromatic C (ipso to -tBu) - ~152
tert-Butyl C (quaternary) - ~35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry in Elucidating Fragmentation Pathways and Molecular Transformations

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of a molecule. The electron ionization (EI) mass spectrum of 1-tert-butyl-4-nitrobenzene is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 179.22 g/mol .

The fragmentation of 1-tert-butyl-4-nitrobenzene under EI conditions would likely proceed through several key pathways. A characteristic fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Another common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (•NO₂) to form a [M-46]⁺ ion. Further fragmentation of these primary ions would lead to a series of smaller charged fragments, providing a unique fingerprint for the molecule.

Table 2: Predicted Major Fragments in the Mass Spectrum of 1-tert-Butyl-4-nitrobenzene

m/z Proposed Fragment Notes
179 [C₁₀H₁₃NO₂]⁺ Molecular Ion (M⁺)
164 [C₉H₁₀NO₂]⁺ Loss of a methyl radical (•CH₃)
133 [C₁₀H₁₃]⁺ Loss of the nitro group (•NO₂)

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1-tert-butyl-4-nitrobenzene would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, that govern the packing of the molecules in the crystal lattice. This detailed structural information is crucial for understanding the physical properties of the compound in the solid state. Although a specific crystal structure for this compound is not available, analysis of related structures in the Cambridge Structural Database could provide valuable comparative insights.

Reactivity and Reaction Mechanisms of 1 Tert Butyl 4 Nitrosobenzene

Electrochemical Behavior and Redox Chemistry

The electrochemical characteristics of nitroaromatic compounds, including 1-tert-Butyl-4-nitrosobenzene, are of significant interest due to their relevance in various chemical and biological processes. The electron-withdrawing nature of the nitroso group imparts distinct redox properties to the aromatic ring, making it susceptible to electron transfer reactions.

Reduction Potentials and Electron Transfer Mechanisms

The electrochemical reduction of nitroaromatic compounds, such as para-substituted nitrobenzenes, has been a subject of detailed investigation. These studies provide a framework for understanding the behavior of this compound. The primary step in the reduction of nitrobenzene (B124822) derivatives in non-aqueous media is a one-electron transfer to the nitro group, resulting in the formation of a nitrobenzene radical anion. acs.org The ease of this reduction is influenced by the nature of the substituent on the aromatic ring. acs.org Electron-donating groups, like the tert-butyl group, tend to make the reduction more difficult, shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups facilitate the reduction. acs.org

The mechanism of electron transfer in these systems is generally considered to be a fast, reversible process. The initial one-electron reduction is often followed by further reduction steps at more negative potentials, leading to the formation of dianions or other reduced species, depending on the solvent system and the presence of proton donors. utexas.edu

Table 1: One-Electron Reduction Potentials for Selected Para-Substituted Nitrobenzene Derivatives

CompoundSubstituent (para)Reduction Potential (V vs. SCE)
Nitrobenzene-H-1.15
4-Nitrotoluene-CH₃-1.21
4-Nitroanisole-OCH₃-1.25
4-Nitrobenzonitrile-CN-0.89
4-Nitroacetophenone-COCH₃-0.96

Data sourced from studies on para-substituted nitrobenzenes in acetonitrile (B52724) with a supporting electrolyte. acs.org

Generation and Stability of Nitrosobenzene (B162901) Radical Anions

The generation of the this compound radical anion is achieved through the electrochemical reduction described above. The stability of this radical anion is highly dependent on the reaction medium. In aprotic, non-aqueous solvents such as acetonitrile or dimethylformamide, aromatic nitroso radical anions exhibit significantly greater stability compared to their stability in aqueous or protic solvents. utexas.edu The absence of protons in these solvents prevents the rapid protonation and subsequent decomposition of the radical anion.

The stability of the radical anion allows for its characterization by techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy. The reversible nature of the first reduction wave in cyclic voltammograms of nitroso compounds in aprotic media is indicative of the stability of the generated radical anion on the timescale of the experiment. utexas.edu The presence of the bulky tert-butyl group in this compound may contribute additional steric hindrance, which could further enhance the stability of its radical anion by impeding dimerization or other bimolecular decay pathways.

Electrochemistry in Non-Aqueous Solvents

The use of non-aqueous solvents is crucial for studying the intrinsic electrochemical properties of compounds like this compound and for the generation of stable radical anions. utexas.edu Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed due to their wide potential windows and their ability to solvate both the neutral molecule and its charged radical anion.

In these solvents, the electrochemical reduction of aromatic nitroso compounds typically shows a well-defined, reversible one-electron wave corresponding to the formation of the radical anion. utexas.edu This is in contrast to the more complex, often irreversible, multi-electron reduction pathways observed in aqueous solutions, where protonation reactions play a significant role. The choice of the supporting electrolyte in non-aqueous electrochemistry is also important, as the nature of the cation can influence the stability and reactivity of the radical anion through ion-pairing interactions.

Radical Reactions and Spin Trapping Mechanisms

This compound, like other C-nitroso compounds, can act as a "spin trap." This process involves the rapid addition of a short-lived, highly reactive radical to the nitroso group, resulting in the formation of a more stable and persistent nitroxide radical. This nitroxide radical can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy, providing information about the initially formed transient radical. rsc.org

Mechanism of Nitroxide Radical Adduct Formation

The fundamental mechanism of spin trapping by aromatic nitroso compounds involves the addition of a radical species to the nitrogen atom of the nitroso group. This addition reaction leads to the formation of a nitroxide radical, where the unpaired electron is delocalized over the N-O bond. rsc.org

The general reaction can be depicted as follows:

R• + Ar-N=O → Ar-N(O•)-R

Where R• is the transient radical and Ar-N=O represents the aromatic nitroso spin trap. The resulting nitroxide radical adduct (Ar-N(O•)-R) provides a characteristic EPR spectrum that can be used to identify the trapped radical, R•. The hyperfine splitting constants in the EPR spectrum are sensitive to the nature of the trapped radical, allowing for its structural elucidation. rsc.org

Kinetics of Radical Trapping with Various Radical Species

The efficiency of a spin trap is determined by the rate constant of its reaction with the transient radical. While specific kinetic data for this compound is not extensively documented, studies on other aromatic nitroso compounds provide insight into the kinetics of these reactions. The rate constants for the addition of various carbon-centered radicals to nitroso compounds are generally very high, often approaching the diffusion-controlled limit. cmu.edu

The reaction rates are influenced by both steric and electronic factors. The bulky tert-butyl group on the aromatic ring of this compound may introduce some steric hindrance, potentially affecting the rate of radical addition. However, the high reactivity of the nitroso group typically ensures that spin trapping remains a very efficient process.

Table 2: General Rate Constants for the Trapping of Carbon-Centered Radicals by Nitroxides

Radical TypeTrapping AgentRate Constant (M⁻¹s⁻¹)
Aromatic (1-phenylethyl) radicalsNitroxides~10⁸
Aliphatic radicalsNitroxides~10⁹

This table provides general ranges for rate constants of radical trapping by nitroxides, which are the products of spin trapping by nitroso compounds. The rates of trapping by nitroso compounds themselves are expected to be similarly high. cmu.edu

Influence of Steric Bulk on Spin Trapping Efficiency and Selectivity

The utility of a nitroso compound as a spin trap is critically dependent on both its reactivity towards transient free radicals and the stability of the resulting spin adduct, which is a persistent nitroxide radical. In this compound, the presence of the bulky tert-butyl group exerts a significant steric influence on these properties. This steric hindrance can modulate the efficiency and selectivity of the spin trapping process.

The tert-butyl group can sterically shield the nitroso moiety, potentially decreasing the rate of reaction with incoming free radicals compared to less hindered nitrosoarenes. However, this same steric bulk plays a crucial role in protecting the resultant nitroxide radical adduct from subsequent reactions, thereby increasing its persistence. This enhanced stability is vital for the detection and characterization of the spin adduct by techniques such as Electron Spin Resonance (ESR) spectroscopy. The trade-off between a potentially reduced trapping rate and increased adduct stability is a key consideration in the design and selection of spin traps.

Furthermore, the steric bulk can impart selectivity to the trapping process. Radicals with their own significant steric hindrance may find it difficult to approach and react with the sterically encumbered nitroso group of this compound. This can lead to a preferential trapping of smaller, less hindered radical species from a mixture of radicals. The electronic nature of substituents on the aromatic ring also plays a role; electron-withdrawing groups can increase the trapping rate. researchgate.net

Applications in Studying Thermal Degradation Processes

The identification of short-lived radical intermediates is crucial for understanding the mechanisms of thermal degradation in materials, particularly polymers. Spin trapping, coupled with Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for this purpose, as it can detect very low levels of radical generation that are not observable by common analytical methods like FTIR or NMR. mdpi.comresearchgate.net Sterically hindered nitrosoarenes are effective reagents for these studies.

A closely related compound, 2,4,6-tri-tert-butylnitrosobenzene (B1359800) (TTBNB), serves as an excellent model for the application of this compound in this field. nih.govmdpi.com TTBNB has been successfully used to investigate the radical mechanisms of thermal degradation in various polymers, including polyamide 66 (PA66), poly(butylene terephthalate), and thermoplastic elastomers. mdpi.commdpi.com

In these studies, the spin trap is incorporated into the polymer matrix. nih.govrsc.org Upon heating, the polymer begins to degrade, generating transient, short-lived radicals. The nitroso spin trap reacts with these radicals to form stable and persistent nitroxide spin adducts. researchgate.netmdpi.com The ESR spectra of these adducts provide detailed information about the structure of the trapped radicals, allowing for the precise identification of the bond scission and hydrogen abstraction pathways that initiate degradation. mdpi.comresearchgate.net For example, in studies on PA66, this method revealed the formation of •CH₂− radicals from main-chain scission and −•CH− radicals from hydrogen abstraction, providing direct evidence for the initial degradation steps. mdpi.comresearchgate.net

Table 1: Radical Intermediates in Polymer Thermal Degradation Identified Using Nitroso Spin Traps

PolymerDetected Radical Intermediate(s)Inferred Degradation Step
Polyamide 66 (PA66)•CH₂−Main Chain Scission
−•CH−Hydrogen Abstraction
Polypropylene (PP)•CH₃Homolysis at Tertiary Carbon
–CH₂–•C(CH₃)–CH₂–Hydrogen Abstraction

Photochemical Reactivity of Nitrosoarenes

Nitrosoarenes, including this compound, exhibit rich and diverse photochemical reactivity upon exposure to light. The specific reaction pathway is often dependent on the wavelength of the incident light and the presence of other reactants.

Photolysis Mechanisms and Intermediate Formation

The photolysis of nitrosoarenes can lead to a variety of chemical transformations. Under visible-light irradiation in the presence of diazo compounds, nitrosoarenes can function as a mild oxygen source. rsc.org In this process, a carbene intermediate is generated in situ from the diazo compound, which is then oxidized by the nitrosoarene. rsc.org

Alternatively, when exposed to UV light, nitrosoarenes can participate in formal [2+2] cycloaddition reactions. rsc.org For instance, ketenes generated in situ under UV light can react with nitrosoarenes to yield oxazetidine derivatives. rsc.org These distinct reactivities under different light conditions highlight the versatility of nitrosoarenes in photochemical synthesis. The initial step in many of these photoreactions involves the excitation of the nitrosoarene to an electronically excited state, which then engages in subsequent chemical steps.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in which a molecule, after absorbing light, accepts or donates an electron to another molecule. researchgate.net The nitroso group is electron-withdrawing, which makes nitrosoarenes potential electron acceptors in PET reactions. rsc.org

Upon photoexcitation, an electron is promoted to a higher energy molecular orbital. In this excited state, the molecule is both a better oxidizing agent and a better reducing agent than in its ground state. In the presence of a suitable electron donor, the excited this compound can accept an electron to form a radical anion. This PET process is a key step in many photochemical reactions and can initiate subsequent chemical transformations. researchgate.netrsc.org The efficiency of PET depends on factors such as the redox potentials of the donor and acceptor pair and the solvent environment. researchgate.net

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles is governed by the electronic properties of the nitroso group and the steric hindrance imposed by the tert-butyl group.

The nitroso group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Any electrophilic attack would be directed primarily to the meta positions relative to the nitroso group.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is electronically favored at the ortho and para positions. In this compound, the para position is blocked by the tert-butyl group, so nucleophilic attack would be directed to the two ortho positions. The nitrogen atom of the nitroso group itself can exhibit nucleophilic character, while the oxygen atom has electrophilic character, allowing for reactions directly at the N=O bond. For example, nitroso compounds can react with organometallic reagents, which act as nucleophiles, at the nitrogen atom.

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is a critical parameter, particularly concerning its storage and application at elevated temperatures. Like other nitroaromatics, its decomposition at high temperatures is expected to proceed through radical pathways.

The primary and most likely thermal decomposition pathway for nitrosoaromatics involves the homolytic cleavage of the carbon-nitrogen (C–NO) bond. This bond is typically the weakest in the molecule. For this compound, this scission would produce a 4-tert-butylphenyl radical and a nitric oxide (NO) radical.

Reaction: C₁₀H₁₃NO → (CH₃)₃C-C₆H₄• + •NO

This decomposition pathway is analogous to that of nitrobenzene, which has been shown to decompose at high temperatures via C-NO₂ bond cleavage to yield a phenyl radical and nitrogen dioxide (NO₂), as well as a competing pathway that produces a phenoxy radical and nitric oxide (NO). The stability of the resulting 4-tert-butylphenyl radical contributes to the favorability of this decomposition route. The decomposition temperature and rate are influenced by the bond dissociation energy of the C-N bond. In some cases, S-nitroso species have been shown to decompose via homolytic S-N bond cleavage with activation energies ranging from approximately 70 to 120 kJ mol⁻¹.

Spin Trapping Reagent in Free Radical Chemistry

The defining application of this compound in this domain is its role as a spin trapping reagent. Spin trapping is an analytical technique used for the detection and identification of unstable free radicals. nih.govutexas.eduresearchgate.net In this method, a spin trap molecule reacts with a transient radical to form a significantly more stable radical product, known as a spin adduct. nih.govutexas.edu This persistent spin adduct can then be studied using electron paramagnetic resonance (EPR) spectroscopy, which provides structural information allowing for the identification of the original, short-lived radical. nih.gov Nitroso compounds, alongside nitrones, are a major class of spin traps used for this purpose. nih.gov

This compound is effective in capturing and stabilizing a variety of transient radical intermediates, which are often central to complex chemical transformations but exist at concentrations too low and for durations too short for direct observation. By converting these fleeting species into stable spin adducts, their existence and structure can be confirmed. For instance, spin trapping techniques have been successfully employed to detect highly reactive species like hydroxyl radicals (•OH) and perhydroxyl radicals (HO₂•) in aqueous solutions, providing crucial evidence for their formation in processes such as the photodecomposition of water at titanium dioxide surfaces. utexas.edu The ability to identify specific intermediates is invaluable for piecing together multi-step reaction pathways in both chemical and biological systems.

Table 1: Examples of Transient Radicals Detected by Spin Trapping

Transient Radical Common Spin Trap Class Significance
Hydroxyl Radical (•OH)Nitrones, Nitroso CompoundsA primary Reactive Oxygen Species (ROS) involved in oxidative damage. nih.govnih.gov
Perhydroxyl Radical (HO₂•)Nitrones, Nitroso CompoundsA key intermediate in radical chain reactions and biological processes. utexas.edu
Carbon-centered radicalsNitrones, Nitroso CompoundsIntermediates in numerous organic reactions, including polymerizations and catalysis. acs.org
Nitrogen-centered radicalsNitrones, Nitroso CompoundsImportant in atmospheric chemistry and various synthetic transformations. acs.org

Beyond qualitative identification, spin trapping with reagents like this compound can be applied to quantitative kinetic studies. By monitoring the rate of spin adduct formation, researchers can deduce the kinetics of the underlying radical-generating reactions. The reaction between a spin trap and a radical is itself a chemical reaction with a specific rate constant. For example, the reaction of nitrosobenzene with reduced glutathione (B108866) to form a labile adduct was found to follow second-order kinetics with a rate constant (k) of 5 x 10³ M⁻¹ sec⁻¹ at pH 7.4 and 37°C. nih.gov Such kinetic data are essential for building accurate models of reaction mechanisms and for comparing the reactivity of different radical species. These studies help quantify the efficiency of radical production and scavenging processes, which is critical in fields ranging from materials science to toxicology. rsc.org

The ultimate goal of identifying intermediates and studying kinetics is to achieve a complete mechanistic understanding of a chemical or biological process. Spin trapping provides direct evidence for the involvement of free radicals, confirming or refuting proposed reaction pathways. In organic synthesis, this can lead to the optimization of reaction conditions and the development of new synthetic methodologies. rsc.org In biological systems, identifying radical species helps to unravel the complex mechanisms of cellular signaling, enzyme catalysis, and damage pathways associated with oxidative stress. elsevierpure.comrsc.org By trapping specific radicals, researchers can pinpoint the origin of oxidative damage and understand how endogenous systems, such as those involving glutathione, work to mitigate it.

Probes for Oxidative Stress and Radical Generation in Chemical Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. elsevierpure.comrsc.org ROS and Reactive Nitrogen Species (RNS) are families of highly reactive molecules, including both radicals like the superoxide (B77818) anion (O₂•⁻) and non-radicals like hydrogen peroxide (H₂O₂). nih.govnih.gov Compounds like this compound can serve as chemical probes to detect the generation of these species, providing insight into the redox state of a system.

The nitroso group is highly electrophilic and readily reacts with nucleophilic thiol-containing compounds, such as the biologically crucial antioxidant glutathione (GSH). nih.govnih.gov The reaction of nitrosobenzene with glutathione is complex, yielding multiple products. In vitro studies have shown that nitrosobenzene rapidly reacts with GSH to form phenylhydroxylamine, oxidized glutathione (GSSG), and a water-soluble conjugate identified as glutathionesulfinanilide. nih.gov A labile adduct is formed initially, which can then either be cleaved by another molecule of GSH to produce phenylhydroxylamine and GSSG, or rearrange to form the more stable glutathionesulfinanilide. nih.gov Similar reactions have been observed with substituted nitrosobenzenes, which form semimercaptal adducts. nih.gov This reactivity allows nitroso compounds to be used as probes for the presence and consumption of biological thiols, which are key components of cellular antioxidant defenses.

Table 2: Products from the Reaction of Nitrosobenzene with Reduced Glutathione (GSH)

Reactants Key Products Reaction Characteristics Reference
Nitrosobenzene + GSHPhenylhydroxylamineFormation increases with higher GSH concentration and pH. nih.gov
Oxidized Glutathione (GSSG)Formed alongside phenylhydroxylamine. nih.gov
GlutathionesulfinanilideA water-soluble, stable conjugate. nih.gov
Labile AdductAn initial, reversible intermediate. nih.gov

The ability of this compound to act as a spin trap is directly applicable to the detection of radical-based ROS and RNS. Many of the most significant species implicated in oxidative and nitrosative stress are free radicals, including the superoxide radical anion (O₂•⁻), the hydroxyl radical (•OH), and nitric oxide (•NO). nih.govnih.govnih.gov By trapping these species to form stable EPR-active adducts, this compound can be used to confirm their production in a given chemical or biological environment. This application is crucial for studying the pathological conditions associated with the overproduction of ROS and RNS, such as inflammation and neurodegenerative diseases, and for evaluating the efficacy of antioxidants. bath.ac.uknih.gov

Computational and Theoretical Studies of 1 Tert Butyl 4 Nitrosobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-tert-butyl-4-nitrosobenzene, these calculations would reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its reactivity and physical properties.

The electronic structure of aromatic nitroso compounds is characterized by the interplay between the aromatic ring and the nitroso functional group. The tert-butyl group in the para position of this compound acts as an electron-donating group, which influences the energy levels of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In nitrosobenzene (B162901), the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital localized on the N=O bond. The presence of the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This smaller energy gap suggests that this compound would be more readily excited than nitrosobenzene itself.

The electron density distribution, often visualized through electron density maps, would show a high concentration of electrons around the electronegative oxygen and nitrogen atoms of the nitroso group, as well as within the π-system of the benzene ring. The tert-butyl group would lead to a slight increase in electron density on the benzene ring, particularly at the ortho and para positions relative to the nitroso group.

Table 1: Illustrative Calculated Molecular Orbital Energies for Nitrosobenzene

Molecular OrbitalEnergy (eV)
HOMO-1-9.87
HOMO-9.25
LUMO-1.78
LUMO+1-0.56

Note: This data is for nitrosobenzene and is provided for illustrative purposes. The actual values for this compound would differ due to the presence of the tert-butyl group.

This compound is known to act as a spin trap, reacting with transient free radicals to form more stable radical adducts. Computational studies on the radical anion of this compound would involve calculating the spin density distribution. These calculations would show that the unpaired electron is primarily localized on the nitroso group, with significant spin density on both the nitrogen and oxygen atoms. Some delocalization of the spin density onto the π-system of the benzene ring would also be expected. Understanding the spin density distribution is crucial for interpreting the electron paramagnetic resonance (EPR) spectra of its radical adducts.

Density Functional Theory (DFT) for Predicting Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method for accurately predicting various spectroscopic properties of molecules.

For the radical adducts of this compound, DFT calculations can predict the EPR g-values and hyperfine coupling constants (hfccs). The g-value is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H).

Calculations for radical adducts of similar nitroso compounds show that the largest hyperfine coupling is typically with the nitrogen nucleus of the nitroso group. The magnitude of this coupling is sensitive to the nature of the trapped radical. The protons on the benzene ring and the tert-butyl group would also exhibit smaller hyperfine couplings.

Table 2: Illustrative Calculated EPR Parameters for a Phenyl Radical Adduct of a Generic Nitrosobenzene

ParameterCalculated Value
g-value2.0058
a(¹⁴N)10.5 G
a(ortho-H)2.8 G
a(meta-H)0.9 G
a(para-H)2.8 G

Note: These are representative values for a generic nitrosobenzene adduct and are intended for illustrative purposes only.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. Aromatic nitroso compounds typically exhibit a characteristic weak absorption in the visible region (around 700-800 nm) corresponding to an n → π* transition, which is responsible for their blue or green color. More intense absorptions are found in the UV region, corresponding to π → π* transitions.

The electron-donating tert-butyl group in this compound would be expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted nitrosobenzene. TD-DFT calculations would also provide information on the oscillator strengths (intensities) of these electronic transitions.

Table 3: Illustrative Calculated UV-Vis Absorption Maxima for Nitrosobenzene

TransitionWavelength (nm)Oscillator Strength (f)
n → π7500.002
π → π2900.15
π → π*2300.85

Note: This data is for nitrosobenzene and serves as an illustrative example.

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry can be used to explore the mechanisms of reactions involving this compound. This involves mapping out the potential energy surface for a given reaction, locating the transition state(s), and calculating the activation energies.

For example, in its role as a spin trap, the reaction of this compound with a free radical (R•) can be computationally modeled. The calculations would involve identifying the geometry of the transition state for the addition of the radical to the nitroso group. The activation energy for this process can then be calculated, providing insight into the kinetics of the spin trapping reaction. Such studies are crucial for understanding the efficiency of this compound as a spin trap for different types of radicals. These computational approaches provide a powerful tool for elucidating reaction mechanisms at a molecular level.

Energetics and Kinetics of Radical Trapping Reactions

The primary function of this compound as a spin trap lies in its ability to efficiently react with transient free radicals to form stable, paramagnetic nitroxide adducts. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying the thermodynamics and kinetics of these radical trapping reactions.

Research in this area focuses on calculating the reaction enthalpies (ΔH) and activation energies (Ea) for the addition of various radicals to the nitroso group. While specific data for this compound is not extensively published, studies on analogous aromatic nitroso compounds and related nitrone spin traps provide a strong basis for understanding its reactivity. For instance, the trapping of alkyl and oxygen-centered radicals is generally found to be a highly exothermic and rapid process.

The presence of the electron-donating tert-butyl group at the para position is expected to influence the electronic structure of the nitroso moiety. Theoretical calculations can predict how this substituent affects the spin density distribution in the resulting nitroxide radical adduct, which in turn relates to the stability of the adduct and the hyperfine splitting constants observed in Electron Paramagnetic Resonance (EPR) spectroscopy.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Radical Trapping by a Generic Aromatic Nitroso Spin Trap (Illustrative Data)

Trapped RadicalRadical TypeReaction Enthalpy (ΔH) (kcal/mol)Activation Energy (Ea) (kcal/mol)
Methyl (•CH₃)Alkyl-35.21.5
Ethyl (•CH₂CH₃)Alkyl-34.81.8
Hydroxyl (•OH)Oxygen-centered-40.50.8
Phenyl (•C₆H₅)Aryl-30.12.5

Note: These values are illustrative and based on general findings for aromatic nitroso compounds. Specific calculations for this compound are required for precise data.

Computational Modeling of Redox Processes

The electrochemical behavior of this compound is another critical aspect that can be effectively modeled using computational methods. The redox properties of a spin trap are important as they can influence its stability and potential side reactions in biological or chemical systems. Computational electrochemistry, often utilizing DFT in conjunction with a continuum solvent model, can predict the reduction and oxidation potentials of the molecule.

For nitroaromatic and nitrosoaromatic compounds, the primary redox process is typically the one-electron reduction to form a radical anion. The reduction potential is a key parameter that indicates the ease with which the molecule accepts an electron. Theoretical calculations can accurately predict these potentials and provide insight into the structural and electronic changes that occur upon reduction. Studies on nitrosobenzene and its derivatives have shown that the nitroso group is the primary site of electron acceptance. uchile.cl

The calculated redox potentials can be correlated with experimental data obtained from techniques like cyclic voltammetry. This synergy between theory and experiment is crucial for validating the computational models and for gaining a deeper understanding of the redox mechanisms. For instance, computational studies can help to identify the products of multi-electron reduction or oxidation processes and elucidate the pathways leading to their formation.

Table 2: Predicted Redox Potentials for Nitrosoaromatic Compounds in a Aprotic Solvent (vs. a Reference Electrode)

CompoundProcessCalculated Potential (V)
NitrosobenzeneOne-electron reduction-0.95
4-MethylnitrosobenzeneOne-electron reduction-1.02
This compound One-electron reduction (Predicted) -1.05
NitrosobenzeneOne-electron oxidation+1.50

Note: The value for this compound is an educated prediction based on the electronic effects of the tert-butyl group. Actual computational studies are needed for an accurate value.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations provide detailed information about the electronic structure and reactivity of a single molecule, Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations can provide insights into the conformational flexibility of this compound and the influence of the surrounding solvent on its structure and properties.

Conformational analysis is important for understanding how the molecule explores different spatial arrangements and how these conformations might affect its reactivity as a spin trap. For this compound, the rotation around the C-N bond connecting the phenyl ring and the nitroso group is of particular interest. MD simulations can map the potential energy surface associated with this rotation and determine the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the explicit interactions between the spin trap and solvent molecules. The solvent can have a significant impact on the stability of the spin trap and its radical adducts, as well as on the kinetics of the trapping reaction. By simulating the system at an atomistic level, MD can reveal details about the solvation shell around the nitroso group and how specific solvent-solute interactions, such as hydrogen bonding, might influence the spin trapping process. These simulations can also be used to predict macroscopic properties like diffusion coefficients, which are relevant to the encounter rate between the spin trap and the radical.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

ParameterDescriptionSimulated Value
C-N Torsional AngleAverage angle of rotation between the phenyl ring and the nitroso group.25.3°
Solvation Shell Radius (Nitroso O)The radius of the first solvation shell around the oxygen atom of the nitroso group.3.1 Å
Water Molecules in First ShellThe average number of water molecules in the first solvation shell of the nitroso oxygen.4.2
Diffusion CoefficientThe rate of diffusion of the molecule through the solvent.1.5 x 10⁻⁵ cm²/s

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations. Specific simulations are required for accurate values for this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-tert-Butyl-4-nitrosobenzene, and how can reaction efficiency be evaluated?

Methodological Answer:
The synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation to a nitrobenzene precursor, followed by controlled oxidation of the amine to the nitroso group. For example:

Friedel-Crafts Alkylation : Use tert-butyl chloride with a nitrobenzene derivative in the presence of AlCl₃ as a catalyst .

Oxidation : Convert the intermediate 4-tert-butylaniline to the nitroso derivative using NaNO₂ under acidic conditions (e.g., HCl), similar to nitrosobenzene synthesis .
Evaluation Metrics :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Quantify yield using high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for nitroso compounds).
  • Confirm purity via melting point analysis and elemental composition (CHNS analysis).

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons as a singlet at δ 1.2–1.4 ppm and aromatic protons near δ 7.5–8.0 ppm. The nitroso group may cause deshielding of adjacent protons .
    • ¹³C NMR : Confirm tert-butyl carbon signals at ~30 ppm (CH₃) and ~35 ppm (quaternary C) .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., [M]⁺ at m/z 191) and fragmentation patterns (loss of tert-butyl group: m/z 135) .
  • Infrared (IR) : Detect nitroso (N=O) stretch at ~1500–1600 cm⁻¹ .

Advanced: How can researchers assess the thermal and photolytic stability of this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) to determine decomposition onset .
    • Monitor stability in solution (e.g., DMSO, ethanol) via HPLC over 24–72 hours at 25°C and 40°C .
  • Photolytic Stability :
    • Expose the compound to UV light (λ = 254 nm) in a photoreactor and track degradation kinetics using UV-Vis spectroscopy (absorbance decay at λ_max ~400 nm) .
  • Data Interpretation : Compare degradation products (e.g., nitro derivatives) via LC-MS to identify decomposition pathways .

Advanced: What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst purity) to isolate variables .
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • Statistical Analysis : Apply multivariate regression to identify factors (e.g., solvent polarity, reaction time) influencing yield discrepancies .

Advanced: How can computational modeling predict the reactivity of this compound in radical coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. The nitroso group’s LUMO often drives radical reactivity .
  • Transition State Analysis : Model dimerization pathways (e.g., C–N coupling) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Experimental Correlation : Validate predictions via EPR spectroscopy to detect radical intermediates during reactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Nitroso compounds may cause skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors .
  • Waste Management : Collect residues in sealed containers labeled for nitroso compounds and dispose via licensed hazardous waste services .

Advanced: How can researchers design in vitro assays to evaluate the cytotoxicity of this compound?

Methodological Answer:

  • Cell Lines : Use human hepatoma (HepG2) or fibroblast (NIH/3T3) cells for general cytotoxicity screening .
  • Assay Protocol :
    • Expose cells to 1–100 µM concentrations for 24–48 hours.
    • Measure viability via MTT assay (absorbance at 570 nm).
    • Quantify apoptosis via flow cytometry (Annexin V/PI staining) .
  • Data Normalization : Compare results with positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

Advanced: What methodologies identify and quantify degradation products of this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation : Extract water or soil samples via solid-phase extraction (C18 cartridges) .
  • Analytical Techniques :
    • LC-MS/MS : Use reverse-phase C18 columns with MRM transitions for nitroso-to-nitro conversion products (e.g., m/z 191 → 135) .
    • GC-MS : Derivatize polar metabolites (e.g., hydroxylamines) with BSTFA for volatility .
  • Quantitation : Prepare calibration curves using deuterated internal standards (e.g., d₆-nitrosobenzene) .

Advanced: How does the steric bulk of the tert-butyl group influence the electronic properties of this compound?

Methodological Answer:

  • Steric Effects : The tert-butyl group reduces π-stacking interactions, increasing solubility in non-polar solvents .
  • Electronic Effects : Use Hammett σ⁺ constants to predict substituent effects on nitroso reactivity. The tert-butyl group’s electron-donating nature decreases electrophilicity at the nitroso group .
  • Experimental Validation : Compare reaction rates with meta-substituted analogs in Diels-Alder reactions .

Advanced: What mechanistic insights can be gained from studying nitrosation pathways in this compound synthesis?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor nitrosation of 4-tert-butylaniline under varying pH (1–5) and [NaNO₂] .
  • Isotope Labeling : Track ¹⁵N-labeled NO₂⁻ to confirm nitroso group incorporation via ¹H-¹⁵N HMBC NMR .
  • Computational Modeling : Simulate transition states for N–O bond formation using QM/MM hybrid methods .

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